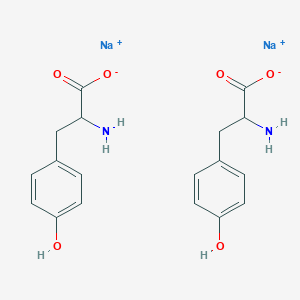
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C9H10NNa2O3. It is a disodium salt derivative of 2-amino-3-(4-hydroxyphenyl)propanoic acid, commonly known as tyrosine. Tyrosine is an amino acid that plays a crucial role in protein synthesis and is a precursor to several important neurotransmitters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-amino-3-(4-hydroxyphenyl)propanoate typically involves the neutralization of 2-amino-3-(4-hydroxyphenyl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, where the acid reacts with sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The process involves the use of industrial-grade sodium hydroxide and 2-amino-3-(4-hydroxyphenyl)propanoic acid. The reaction is carried out in large reactors with continuous monitoring of temperature, pH, and concentration to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its role as a precursor to neurotransmitters.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of disodium;2-amino-3-(4-hydroxyphenyl)propanoate involves its conversion to 2-amino-3-(4-hydroxyphenyl)propanoic acid in biological systems. This compound then participates in various metabolic pathways, including the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The molecular targets include enzymes involved in these pathways, such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase.
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(4-hydroxyphenyl)propanoic acid: A β-amino acid with similar structural features.
3-amino-3-(4-hydroxyphenyl)propanoate: The conjugate base of 3-amino-3-(4-hydroxyphenyl)propanoic acid.
Uniqueness
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate is unique due to its disodium salt form, which enhances its solubility and stability in aqueous solutions. This makes it more suitable for industrial applications and biochemical research compared to its non-salt counterparts.
Properties
Molecular Formula |
C18H20N2Na2O6 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
disodium;2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/2C9H11NO3.2Na/c2*10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h2*1-4,8,11H,5,10H2,(H,12,13);;/q;;2*+1/p-2 |
InChI Key |
LLWMGDGDBQDPSI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)O.C1=CC(=CC=C1CC(C(=O)[O-])N)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















